molecular formula C14H15NO3S B7479627 Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate

Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate

Cat. No. B7479627
M. Wt: 277.34 g/mol
InChI Key: QQSNMIYLIOICLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate, also known as PTMBS, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. PTMBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.4 g/mol.

Mechanism of Action

The mechanism of action of Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the pyridine ring and the sulfonate group. It has also been shown to form stable complexes with metal ions, which have applications in catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to be non-toxic and non-carcinogenic. It has also been shown to have low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate has several advantages for use in lab experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents. However, the limitations of this compound include its limited solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for the use of Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate in scientific research. One potential direction is the synthesis of novel pyridine derivatives with improved biological activities. Another direction is the development of new fluorescent dyes with enhanced properties. This compound can also be used in the synthesis of metal-organic frameworks, which have applications in catalysis and gas storage. Additionally, this compound can be used in the synthesis of polymers with unique properties.
Conclusion:
In conclusion, this compound is a versatile reagent that has diverse applications in scientific research. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. This compound has been extensively used in the synthesis of various compounds, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate involves the reaction between 2,4,6-trimethylbenzenesulfonyl chloride and pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by recrystallization in a suitable solvent.

Scientific Research Applications

Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It has been used as a starting material for the synthesis of pyridine derivatives, which have shown promising biological activities such as anticancer, antifungal, and antiviral properties. This compound has also been used in the synthesis of fluorescent dyes, which have applications in imaging and sensing.

properties

IUPAC Name

pyridin-2-yl 2,4,6-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-8-11(2)14(12(3)9-10)19(16,17)18-13-6-4-5-7-15-13/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSNMIYLIOICLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.